8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a structurally complex scaffold with key substitutions:
- 1- and 3-positions: Methyl groups, enhancing metabolic stability by reducing oxidative dealkylation susceptibility .
- 7-position: A 2-methoxyethyl chain, which may improve aqueous solubility compared to bulkier alkyl or aromatic substituents .
- 8-position: A piperazine moiety substituted with a 4-fluorophenyl group.
The compound’s design balances lipophilicity (from the arylpiperazine) and solubility (from the methoxyethyl group), making it a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(29)25(2)21(24)30)28(12-13-31-3)17(23-19)14-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYXQBIAYYONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a purine core substituted with various functional groups. The presence of a piperazine moiety and a methoxyethyl group enhances its pharmacological profile.
Research indicates that this compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has shown potential in targeting the p38 MAPK pathway , which is crucial in inflammatory responses and cellular stress responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Biological Activity Overview
The biological activity of the compound can be summarized in the following key areas:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Study on Rheumatoid Arthritis : A clinical study demonstrated that the compound significantly reduced inflammation markers in patients with rheumatoid arthritis. The inhibition of p38 MAPK was linked to improved clinical outcomes .
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis. The mechanism was attributed to the downregulation of survival pathways mediated by p38 MAPK .
- Pharmacokinetics and Toxicity : A pharmacokinetic study revealed that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicated a low incidence of adverse effects at therapeutic doses, making it a candidate for further development .
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Inhibition Studies : Detailed assays confirmed that the compound effectively inhibits p38 MAPK with an IC50 value in the low micromolar range, indicating strong potency .
- Cytokine Profiling : Analysis of cytokine profiles post-treatment revealed significant reductions in TNF-alpha and IL-6 levels, reinforcing its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the purine-2,6-dione core but differ in substituents, leading to distinct physicochemical and biological properties:
Substituent Effects on Physicochemical Properties
- Solubility : The 2-methoxyethyl group at the 7-position enhances aqueous solubility compared to unsubstituted (e.g., ) or benzyl-substituted analogues (e.g., ). Methoxy and hydroxyethyl groups (e.g., ) further improve solubility via hydrogen bonding.
- Metabolic Stability: Fluorine and methyl groups (1- and 3-positions) resist oxidative metabolism, whereas compounds with benzyl or phenoxypropyl chains (e.g., ) may undergo faster CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
